molecular formula C24H29NO4 B2709185 (4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(2,6-dimethylmorpholino)methanone CAS No. 921881-21-2

(4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(2,6-dimethylmorpholino)methanone

Cat. No.: B2709185
CAS No.: 921881-21-2
M. Wt: 395.499
InChI Key: KQFGZAOGWCNSFF-UHFFFAOYSA-N
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Description

(4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(2,6-dimethylmorpholino)methanone is a complex organic compound characterized by a combination of benzofuran, phenyl, and morpholino groups. The unique structural arrangement of these groups imparts specific chemical properties to this compound, making it a molecule of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis: : The synthesis of (4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(2,6-dimethylmorpholino)methanone typically involves multi-step organic reactions. One common route involves the condensation of 2,2-Dimethyl-2,3-dihydrobenzofuran-7-ol with formaldehyde, followed by the introduction of a phenyl group through Friedel-Crafts alkylation. The final step involves the incorporation of the morpholino group via a nucleophilic substitution reaction.

  • Conditions: : These reactions generally require catalysts such as Lewis acids (e.g., aluminum chloride) and are conducted under controlled temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods

Industrial production often scales up the laboratory synthesis protocols while implementing continuous flow chemistry techniques to ensure consistent product quality and minimize production costs. Reaction optimization and the use of automated reactors further enhance the efficiency and scalability of production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzofuran moiety, to form corresponding quinone derivatives.

  • Reduction: : Reduction reactions can target the phenyl ketone group to produce secondary alcohols.

  • Substitution: : Both the phenyl and morpholino groups can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction: : Hydrogenation over palladium on carbon or lithium aluminum hydride.

  • Substitution: : Alkyl halides or acyl chlorides in the presence of bases like pyridine or triethylamine.

Major Products

  • Oxidation: : Quinone derivatives and related compounds.

  • Reduction: : Secondary alcohols and alkanes.

  • Substitution: : Substituted aromatic compounds with varying functional groups.

Scientific Research Applications

Chemistry

In organic chemistry, (4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(2,6-dimethylmorpholino)methanone serves as a versatile intermediate in the synthesis of more complex molecules. It is often used in cross-coupling reactions and as a ligand in coordination chemistry.

Biology

Its bioactive structure makes it a candidate for drug development and research into molecular interactions, especially within enzyme binding sites and receptor interactions.

Medicine

Potential therapeutic applications are explored in fields like oncology, where its structural motifs may inhibit specific cancer-related enzymes or receptors.

Industry

In the materials science domain, it contributes to the synthesis of advanced polymers and resins with specialized properties, including thermal stability and chemical resistance.

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific molecular targets. For instance, its benzofuran moiety can intercalate with DNA or RNA structures, while the morpholino group enhances solubility and bioavailability, facilitating efficient cellular uptake and activity modulation.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Benzyl(phenyl)methyl)phenyl)(2,6-dimethylmorpholino)methanone: : Similar in the phenyl and morpholino aspects but lacks the benzofuran group.

  • (4-(Phenylthio)methyl)phenyl)(2,6-dimethylmorpholino)methanone: : Contains a sulfur atom instead of oxygen, affecting its chemical reactivity and biological interactions.

Uniqueness

There you have it, a deep dive into the compound (4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(2,6-dimethylmorpholino)methanone. Intriguing, isn’t it?

Properties

IUPAC Name

[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]phenyl]-(2,6-dimethylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO4/c1-16-13-25(14-17(2)28-16)23(26)19-10-8-18(9-11-19)15-27-21-7-5-6-20-12-24(3,4)29-22(20)21/h5-11,16-17H,12-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFGZAOGWCNSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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